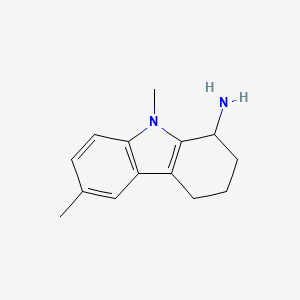

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

Historical Background of Tetrahydrocarbazole Derivatives

The development of tetrahydrocarbazole derivatives traces back to fundamental advances in heterocyclic chemistry during the early twentieth century. The foundational synthetic methodology for accessing these compounds emerged through the Fischer-Borsche cyclization reaction and the Borsche-Drechsel cyclization reaction, which enabled the systematic preparation of tetrahydrocarbazole scaffolds from readily available starting materials such as phenylhydrazines and cyclohexanones. These early synthetic approaches established the groundwork for developing more complex derivatives, including substituted variants like 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine.

The historical significance of tetrahydrocarbazole derivatives expanded considerably during the mid-twentieth century as researchers recognized their presence in numerous natural products and their potential as pharmaceutical intermediates. The Fischer indole synthesis method became particularly important for preparing tetrahydrocarbazole frameworks, involving the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to yield the desired tricyclic structure. This methodology provided access to various substitution patterns, enabling the preparation of compounds with specific functional groups at defined positions.

The evolution of synthetic methodologies continued with the development of regiocontrolled synthesis approaches, which allowed for precise placement of substituents on the tetrahydrocarbazole core. Two-step procedures involving regiospecific arylation of silyl enol ethers with nitrophenylphenyliodonium fluoride, followed by reduction and spontaneous condensation, provided yields ranging from 60 to 88 percent for various substituted tetrahydrocarbazoles. These advances laid the foundation for accessing specifically substituted derivatives like 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine.

Significance in Heterocyclic Chemistry Research

Tetrahydrocarbazole derivatives, including 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, occupy a central position in heterocyclic chemistry research due to their unique structural features and reactivity profiles. The compound represents a partially saturated derivative of carbazole, featuring a fused structure composed of a five-membered pyrrole ring, a benzene ring, and a cyclohexane ring. This molecular architecture provides a versatile platform for chemical modifications and biological activity exploration.

The significance of this compound class extends to their role as privileged scaffolds in medicinal chemistry. Tetrahydrocarbazole frameworks demonstrate diverse pharmacological activities, including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. The specific substitution pattern in 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, with methyl groups at positions 6 and 9 and an amino group at position 1, provides unique opportunities for structure-activity relationship studies and lead compound optimization.

The reactivity of tetrahydrocarbazole derivatives stems from the interplay between their aromatic carbazole core and surrounding saturated hydrocarbon rings. The carbazole moiety imparts both aromatic and basic characteristics, influencing interactions in various chemical environments. The presence of four saturated hydrocarbon rings contributes to the molecule's versatility in electrophilic aromatic substitution reactions, nucleophilic substitution processes, and oxidative transformations. This reactivity profile makes 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine particularly valuable as a synthetic intermediate and research tool.

Current Research Landscape and Applications

Contemporary research involving 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine and related tetrahydrocarbazole derivatives spans multiple disciplines, with significant contributions to drug discovery, synthetic methodology development, and biological activity evaluation. Current investigations focus on the compound's potential as a building block for pharmaceutical agents and its role in advanced synthetic transformations.

Recent developments in tetrahydrocarbazole synthesis have emphasized green chemistry approaches and electrochemical methodologies. Electrosynthesis of functionalized tetrahydrocarbazoles through sulfonylation-triggered cyclization reactions represents a significant advancement, providing efficient access to these compounds without transition-metal catalysts or chemical oxidizing reagents. These methodologies demonstrate tolerance for electronically and sterically diverse substituents, expanding the accessibility of compounds like 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine.

The pharmaceutical research landscape has identified tetrahydrocarbazole derivatives as promising candidates for various therapeutic applications. Studies have demonstrated their potential as 5-hydroxytryptamine 6 receptor antagonists, with certain derivatives showing desirable pharmacokinetic properties, adequate brain penetration, and activity in animal models of cognition. Additionally, research has explored their utility as cryptochrome modulators for antidiabetic applications, with structure-activity relationship studies revealing potent molecules with enhanced lipophilic effects.

Current research applications also encompass the development of novel synthetic methodologies for tetrahydrocarbazole preparation. Microwave-assisted synthesis, catalyst-based approaches, and conventional methods continue to be refined to improve yields and selectivity. These methodological advances support the continued investigation of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives as research tools and potential therapeutic agents.

Properties

IUPAC Name |

6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOUYJRKUOSKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649286 | |

| Record name | 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-37-4 | |

| Record name | 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Nitro-Substituted Tetrahydrocarbazoles

A common and effective route to prepare tetrahydrocarbazol-1-amines involves the reduction of nitro-substituted precursors. For example, the reduction of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole using hydrogen gas in the presence of a palladium catalyst under mild conditions (room temperature, atmospheric pressure) yields the corresponding amine. This method is scalable and adaptable for industrial production, often employing continuous flow reactors to optimize yield and efficiency.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Nitro compound | Hydrogen gas, Pd catalyst | Amino compound | Mild conditions, high selectivity |

| Scale-up | Continuous flow reactors | Enhanced yield | Industrial applicability |

Mannich-Related Reactions for Amination

Mannich-type reactions have been employed to introduce amine functionalities onto carbazole derivatives. A notable process involves reacting tetrahydrocarbazolones with formaldehyde and mineral acids in polar aprotic solvents such as DMF or DMA. Heating the mixture (60–120 °C) for 1–8 hours facilitates the formation of aminated carbazole derivatives with yields exceeding 60–70%.

Key features of this method include:

- No requirement for secondary amines, simplifying the reaction.

- Use of non-hazardous solvents.

- Reaction monitoring by thin-layer chromatography (TLC).

- Product isolation by precipitation with water or ice water followed by filtration.

| Parameter | Details |

|---|---|

| Solvent | DMF or DMA (polar aprotic) |

| Temperature | 60–120 °C |

| Reaction time | 1–8 hours (optimal 3–5 hours) |

| Yield | >60–70% |

| Isolation | Precipitation and filtration |

Aerobic C-H Amination

Recent research demonstrates aerobic C-H amination methods for tetrahydrocarbazole derivatives, enabling direct amination at the 1-position. These methods use catalytic systems under mild aerobic conditions, producing N-substituted tetrahydrocarbazol-1-amines with good yields (up to 80–85%) and high purity after simple purification steps such as precipitation and recrystallization.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 6-nitro-2,3,4,9-tetrahydrocarbazole | H2, Pd catalyst | Room temp, atmospheric pressure | High | Mild, scalable | Requires nitro precursor |

| Mannich Reaction | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | Formaldehyde, mineral acid, DMF | 60–120 °C, 1–8 h | >60–70% | No secondary amine needed, high yield | Requires heating, aprotic solvent |

| Aerobic C-H Amination | Tetrahydrocarbazole derivatives | Catalysts, O2 | Mild aerobic conditions | 80–85% | Direct amination, mild | Catalyst cost, reaction optimization |

Research Findings and Optimization Notes

- Catalytic hydrogenation is widely used due to its simplicity and efficiency, but requires prior synthesis of nitro-substituted intermediates.

- Mannich-type reactions provide a versatile route to functionalized carbazoles without hazardous secondary amines, with reaction times and temperatures optimized to maximize yield and purity.

- Aerobic C-H amination represents a modern, green chemistry approach, minimizing waste and avoiding harsh reagents, with reported yields up to 85% and straightforward purification.

- Reaction monitoring by TLC and product precipitation techniques are critical for optimizing reaction completion and isolation.

- Industrial scale-up benefits from continuous flow reactors and solvent recycling to improve sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that derivatives of tetrahydrocarbazole compounds exhibit significant antidepressant effects. Specifically, 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its interaction with serotonin receptors. Studies have shown that modifications to the carbazole structure can enhance binding affinity and therapeutic efficacy against depression-related disorders .

1.2 Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to inhibit oxidative stress and modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer's disease .

1.3 Anticancer Activity

In vitro studies have demonstrated that 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest . This makes it a candidate for further development as an anticancer agent.

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been explored as a potential material for organic light-emitting diodes (OLEDs). Its ability to form stable thin films and good charge transport characteristics makes it suitable for use in optoelectronic devices .

2.2 Conductive Polymers

The compound can be incorporated into conductive polymers to enhance their electrical properties. Research into polymer composites containing this compound shows improved conductivity and stability under various environmental conditions .

Biological Research

3.1 Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine. It has been shown to inhibit specific enzymes associated with metabolic disorders, suggesting a role in the development of new therapeutic agents for diabetes and obesity management .

3.2 Molecular Probes

The compound's structure allows it to be used as a molecular probe in biological assays. Its derivatives can be designed to selectively bind to target proteins or nucleic acids, facilitating the study of biomolecular interactions and pathways .

Case Studies

Mechanism of Action

The mechanism of action of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Importance of the Primary Amine

The primary amine at position 1 is indispensable for bacterial uptake and activity:

- Compound 6 (primary amine) accumulates efficiently in E. coli via porin-mediated transport.

- Compound 33 (des-amino analog) shows negligible accumulation, confirming the amine’s role in permeation .

Substituent Effects on Ring A

Electron-withdrawing groups (EWGs) on Ring A enhance potency:

Antitumor Derivatives: DMPCA

DMPCA (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivative) demonstrates dual functionality:

- Suppresses YAP1/TAZ in bladder cancer cells (IC₅₀ < 1 µM in vitro).

- Reduces tumor growth in xenograft models, indicating scaffold adaptability beyond antibacterial applications .

Fluorinated Analogs

- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 1429901-83-6) introduces fluorine at position 6.

Isomeric Variations

- 2,3,4,9-Tetrahydro-1H-carbazol-3-amine (CAS: 61894-99-3) shifts the amine to position 3.

Biological Activity

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS No. 1119451-37-4) is a member of the carbazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, anticancer, and neuroprotective applications. This article delves into the biological activity of this compound, highlighting key research findings and case studies.

- Molecular Formula : C₁₄H₁₈N₂

- Molecular Weight : 214.31 g/mol

- IUPAC Name : 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Purity : ≥95% .

Antiviral Activity

Research has shown that carbazole derivatives exhibit significant antiviral properties. Specifically, compounds similar to 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine have demonstrated efficacy against various viruses:

- Mechanism of Action : These compounds often target viral kinases and interfere with the phosphorylation processes essential for viral replication. For instance, indolocarbazoles have been noted to inhibit the activity of human cytomegalovirus (HCMV) by blocking pUL97 protein kinase activity .

| Compound | Virus Targeted | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Indolocarbazole | HCV Genotype 1b | 0.031 | >50 | >1612 |

| GSK983 | Multiple viruses (e.g., HPV) | 0.005 - 0.020 | Not specified | Not specified |

Anticancer Activity

The anticancer potential of carbazole derivatives has been extensively studied. For example:

- In Vitro Studies : Compounds related to 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways such as STAT3 .

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Howorko et al. | A549 (lung carcinoma) | 5.9 | Apoptosis induction |

| Howorko et al. | C6 (glioma) | 25.7 | Apoptosis induction |

Neuroprotective Effects

Neuroprotective properties have also been attributed to carbazole derivatives:

- Mechanism : The neuroprotective effects are primarily due to antioxidative activities that protect neuronal cells from oxidative stress-induced damage .

| Compound | Concentration (µM) | Effect |

|---|---|---|

| N-substituted carbazoles | 3 | Significant neuroprotection observed |

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of a series of carbazole derivatives against HCV. The introduction of methyl groups at specific positions on the carbazole ring significantly enhanced antiviral activity while maintaining low cytotoxicity .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of N-substituted carbazoles on STAT3 activation in various cancer cell lines. The results indicated that specific substitutions at the N-position could dramatically alter the inhibitory effects on cancer cell proliferation .

Q & A

Q. What are the established synthetic routes for 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a two-step process: (1) acid-catalyzed cyclization of substituted indole derivatives (e.g., 1 M HCl at 120°C, yielding 32–66%), followed by (2) reductive amination using NaCNBH₃ and NH₄OAc in methanol at 60°C (73–94% yield) . To optimize yields, factors such as temperature, catalyst loading, and solvent polarity should be systematically tested. For example, replacing methanol with ethanol or adjusting the NH₄OAc stoichiometry may enhance reaction efficiency.

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Techniques include:

- NMR spectroscopy : Compare chemical shifts of methyl groups at positions 6 and 9 to differentiate between regioisomers.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₈N₂).

- X-ray crystallography : Resolve spatial arrangement of the tetrahydrocarbazole core .

- HPLC with UV detection : Monitor purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, acetylcholinesterase) using fluorogenic substrates.

- Cell viability assays (MTT or resazurin-based): Screen for cytotoxicity in cancer/normal cell lines.

- Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or neurotransmitter receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target modulation?

- Derivatization : Synthesize analogs with substitutions at positions 6, 9, or the amine group (e.g., alkylation, acylation) .

- Computational docking : Use software like AutoDock Vina to predict binding poses against target proteins.

- Multivariate analysis : Apply factorial design to evaluate interactions between substituents and bioactivity . Example: Methyl groups at positions 6 and 9 may enhance hydrophobic interactions, while the amine group could act as a hydrogen bond donor .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER, CHARMM) to better reflect experimental conditions.

- Validate binding hypotheses : Perform site-directed mutagenesis on target proteins to confirm critical residues.

- Solvent effects : Include explicit solvent models (e.g., TIP3P water) in simulations to account for solvation .

Q. What methodologies enable the integration of AI in optimizing synthesis and bioactivity?

- Generative models : Train AI (e.g., GPT-Chem) to propose novel analogs with improved synthetic feasibility.

- Process optimization : Use COMSOL Multiphysics for reactor design simulations, coupling fluid dynamics with reaction kinetics.

- High-throughput data mining : Deploy natural language processing (NLP) tools to extract SAR trends from literature .

Q. How can experimental design address low reproducibility in biological assays involving this compound?

- Standardize protocols : Adopt OECD guidelines for assay validation, including controls for pH, temperature, and solvent effects.

- Blinded experiments : Minimize bias by randomizing sample handling.

- Meta-analysis : Aggregate data from multiple labs using platforms like Open Science Framework (OSF) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.